molecular formula C12H19BO2 B8495425 (3,5-Diisopropylphenyl)boronic acid

(3,5-Diisopropylphenyl)boronic acid

Cat. No. B8495425
M. Wt: 206.09 g/mol
InChI Key: LHMPHKBDIKUKRC-UHFFFAOYSA-N
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Patent
US08461365B2

Procedure details

To the solution of 3,5-diisopropylbromobenzene (5.76 g, 23.9 mmol) and tetramethylethylenediamine (3.6 mL, 23.9 mmol) in diethyl ether (30 mL), solution of n-butyllithium in n-hexane (14.5 mL, 23.9 mmol) was dropped at −60° C. Reaction solution was stirred for 1.5 hours at −60° C., and further was stirred for 30 minutes at 0° C., then, solution of triisopropyl borate (6.6 mL) in diethyl ether (5 mL) was dropped at −60° C. Reaction solution was stirred for 30 minutes at −60° C., and further, was stirred overnight at room temperature, then, diluted hydrochloric acid (50 mL) was added. Resulting solid part was filtered to obtain the crude product of 3,5-diisopropylphenylboronic acid (5.9 g).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6](Br)[CH:7]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:9]=1)([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.CCCCCC.[B:33](OC(C)C)([O:38]C(C)C)[O:34]C(C)C.Cl>C(OCC)C>[CH:1]([C:4]1[CH:5]=[C:6]([B:33]([OH:38])[OH:34])[CH:7]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=C(C1)C(C)C)Br
Name
Quantity
3.6 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
14.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours at −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction solution
STIRRING
Type
STIRRING
Details
further was stirred for 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction solution
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at −60° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
further, was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Resulting solid part
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=C(C1)C(C)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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